molecular formula C18H16FN5O3 B12387095 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine

9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine

Cat. No.: B12387095
M. Wt: 369.3 g/mol
InChI Key: CGCIVQJBWZRBCA-UHTVGPQYSA-N
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Description

9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral and antitumor properties. The presence of the fluorine atom and the propynyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group.

    Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can take place at the fluorinated ribofuranosyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the propynyl group.

    Reduction: Dihydropyridine derivatives.

    Substitution: Substituted ribofuranosyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine is studied for its potential antiviral properties. It has shown promise in inhibiting the replication of certain viruses .

Medicine

In medicine, this compound is being investigated for its antitumor activity. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for cancer therapy .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine involves its incorporation into nucleic acids. The fluorine atom and the propynyl group interfere with the normal function of nucleic acids, leading to the inhibition of viral replication and tumor cell growth. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine lies in its dual functional groups (fluorine and propynyl) which enhance its biological activity and specificity. This makes it a versatile compound for various scientific and medical applications.

Properties

Molecular Formula

C18H16FN5O3

Molecular Weight

369.3 g/mol

IUPAC Name

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H16FN5O3/c1-2-3-10-4-11(6-20-5-10)14-15-17(22-8-21-14)24(9-23-15)18-16(26)13(19)12(7-25)27-18/h4-6,8-9,12-13,16,18,25-26H,7H2,1H3/t12-,13?,16+,18-/m1/s1

InChI Key

CGCIVQJBWZRBCA-UHTVGPQYSA-N

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

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